Potassium cyclopentylmethyltrifluoroborate
Overview
Description
Potassium cyclopentylmethyltrifluoroborate is an organoboron compound with the molecular formula C₆H₁₁BF₃K and a molecular weight of 190.06 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is primarily used in research settings, particularly in the field of organic synthesis and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium cyclopentylmethyltrifluoroborate can be synthesized through the reaction of cyclopentylmethylboronic acid with potassium fluoride and hydrofluoric acid. The reaction typically takes place in an aqueous medium at room temperature . The general reaction scheme is as follows:
Cyclopentylmethylboronic acid+Potassium fluoride+Hydrofluoric acid→Potassium cyclopentylmethyltrifluoroborate
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous-flow chemistry has been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium cyclopentylmethyltrifluoroborate is known to undergo various types of reactions, including:
Suzuki–Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where this compound acts as a nucleophilic partner.
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids.
Substitution: Formation of substituted cyclopentylmethyl derivatives.
Scientific Research Applications
Potassium cyclopentylmethyltrifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which potassium cyclopentylmethyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the electrophilic coupling partner .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Comparison: Potassium cyclopentylmethyltrifluoroborate is unique due to its cyclopentylmethyl group, which imparts distinct steric and electronic properties compared to other organotrifluoroborates . This uniqueness makes it particularly useful in specific cross-coupling reactions where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;cyclopentylmethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c8-7(9,10)5-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMEECWFFIVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678458 | |
Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331282-37-2 | |
Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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